

# LTV-1: A Potent and Reversible Inhibitor of Lymphoid Tyrosine Phosphatase (LYP)

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## Compound of Interest

Compound Name: LTV-1

Cat. No.: B2905867

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## Abstract

**LTV-1** is a potent, cell-permeable, and reversible inhibitor of lymphoid tyrosine phosphatase (LYP), a critical negative regulator of T-cell activation. By targeting LYP, **LTV-1** has emerged as a valuable chemical probe for studying T-cell receptor (TCR) signaling and a potential starting point for the development of therapeutics for autoimmune diseases. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **LTV-1**, with a focus on the experimental protocols for its characterization and a visualization of its role in cellular signaling pathways.

## Chemical Structure and Properties

**LTV-1** is a small molecule with the chemical formula  $C_{26}H_{20}N_2O_5S$ . Its structure features a central rhodanine-like core linked to two substituted phenyl rings.

Table 1: Physicochemical Properties of **LTV-1**

Property	Value	Reference
CAS Number	347379-29-7	[1]
Molecular Formula	C <sub>26</sub> H <sub>20</sub> N <sub>2</sub> O <sub>5</sub> S	[1]
Molecular Weight	472.51 g/mol	[1]
Canonical SMILES	<chem>O=C(O)C1=CC=CC(COC2=C C=C(/C=C(C(N3C4=CC=CC= C4C)=O)\C(NC3=S)=O)C=C2) =C1</chem>	[1]
Solubility	DMSO: ≥ 83.3 mg/mL (176.29 mM)	[1]
Storage	Store at -20°C	[1]

## Biological Activity and Mechanism of Action

**LTV-1** is a highly potent inhibitor of lymphoid tyrosine phosphatase (LYP), also known as protein tyrosine phosphatase non-receptor type 22 (PTPN22). LYP is a key negative regulator of T-cell activation, and its gain-of-function variants are associated with an increased risk of several autoimmune diseases.

**LTV-1** exhibits a competitive to mixed mode of inhibition with a  $K_i$  value of 384 nM and an  $IC_{50}$  of 508 nM against LYP.[1] In T-cells, **LTV-1** has been shown to enhance T-cell receptor (TCR) signaling.[1] The mechanism of action involves the inhibition of LYP's phosphatase activity, which normally dephosphorylates key signaling molecules in the TCR pathway.

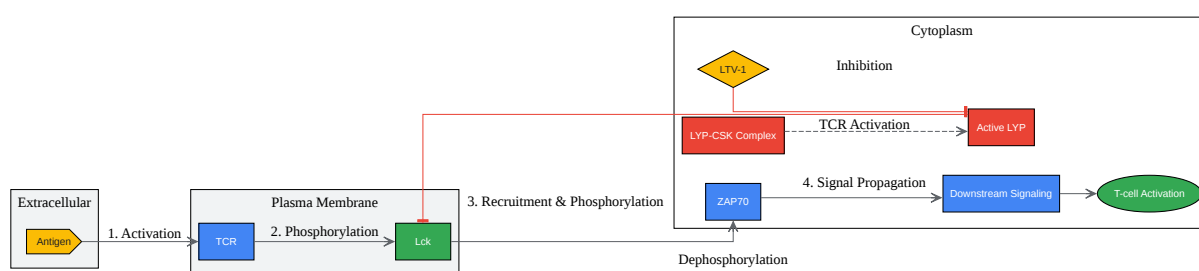
A crucial aspect of LYP regulation is its interaction with the C-terminal Src kinase (CSK). In resting T-cells, a significant portion of LYP is sequestered in a complex with CSK. Upon T-cell activation, this complex dissociates, allowing LYP to translocate to the plasma membrane and downmodulate TCR signaling. **LTV-1**'s inhibitory action is particularly relevant for this dissociated, active form of LYP.

Table 2: In Vitro and Cellular Activity of **LTV-1**

Parameter	Value	Cell Type/Assay Condition	Reference
IC <sub>50</sub> (LYP)	508 nM	In vitro enzymatic assay	[1]
Ki	384 nM	Competitive to mixed mode of inhibition	[1]
Cytotoxicity	Not cytotoxic up to 40 $\mu$ M	HeLa cells, Jurkat TAg T-cells, and peripheral blood mononuclear cells (PBMCs)	

## Signaling Pathway

**LTV-1** modulates the T-cell receptor (TCR) signaling pathway by inhibiting LYP. The following diagram illustrates the simplified signaling cascade upon TCR activation and the point of intervention by **LTV-1**.



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Caption: **LTV-1** inhibits active LYP, preventing Lck dephosphorylation and enhancing TCR signaling.

## Experimental Protocols

The following are detailed methodologies for key experiments involving **LTV-1**, based on the foundational research.

### In Vitro LYP Inhibition Assay

This protocol details the measurement of **LTV-1**'s inhibitory effect on LYP enzymatic activity.

Materials:

- Recombinant human LYP protein
- DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) substrate
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.01% Brij-35
- **LTV-1** stock solution in DMSO
- 384-well black plates
- Plate reader capable of fluorescence measurement (excitation 355 nm, emission 460 nm)

Procedure:

- Prepare a serial dilution of **LTV-1** in the assay buffer.
- Add 5  $\mu$ L of the **LTV-1** dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
- Add 10  $\mu$ L of recombinant LYP protein (final concentration  $\sim$ 0.5 nM) to each well.
- Incubate the plate at room temperature for 15 minutes.
- Initiate the reaction by adding 10  $\mu$ L of DiFMUP substrate (final concentration 100  $\mu$ M).

- Immediately measure the fluorescence intensity at 1-minute intervals for 15-20 minutes using a plate reader.
- Calculate the reaction rates and determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of **LTV-1** concentration.

## T-Cell Viability Assay

This protocol assesses the cytotoxicity of **LTV-1** on T-cells.

Materials:

- Jurkat TAg T-cells (or other T-cell lines/PBMCs)
- RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
- **LTV-1** stock solution in DMSO
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
- 96-well white plates
- Luminometer

Procedure:

- Seed Jurkat T-cells at a density of  $1 \times 10^4$  cells per well in 100  $\mu$ L of culture medium in a 96-well plate.
- Prepare serial dilutions of **LTV-1** in the culture medium.
- Add the **LTV-1** dilutions to the cells. Include wells with DMSO only as a vehicle control.
- Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 24-48 hours.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add 100  $\mu$ L of CellTiter-Glo® reagent to each well.

- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Express the results as a percentage of the vehicle-treated control.

## T-Cell Receptor (TCR) Signaling Assay

This protocol measures the effect of **LTV-1** on TCR-mediated signaling, often by quantifying the phosphorylation of downstream targets like ERK.

Materials:

- Jurkat T-cells
- Anti-CD3 antibody (e.g., OKT3)
- **LTV-1** stock solution in DMSO
- Serum-free RPMI-1640 medium
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Antibodies for Western blotting: anti-phospho-ERK, anti-total-ERK, and a secondary antibody
- SDS-PAGE and Western blotting equipment

Procedure:

- Starve Jurkat T-cells in serum-free RPMI-1640 for 2-4 hours.
- Pre-treat the cells with various concentrations of **LTV-1** or DMSO (vehicle control) for 1-2 hours.
- Stimulate the cells with anti-CD3 antibody (e.g., 1-2 µg/mL) for 5-10 minutes at 37°C.
- Immediately place the cells on ice and lyse them with ice-cold lysis buffer.

- Clarify the lysates by centrifugation.
- Determine the protein concentration of the lysates.
- Perform SDS-PAGE and Western blotting using antibodies against phospho-ERK and total-ERK.
- Quantify the band intensities to determine the ratio of phospho-ERK to total-ERK as a measure of TCR signaling.

## Conclusion

**LTV-1** is a well-characterized and potent inhibitor of lymphoid tyrosine phosphatase, making it an invaluable tool for studying the intricacies of T-cell signaling. Its ability to enhance TCR signaling by relieving the negative regulation imposed by LYP highlights the therapeutic potential of targeting this phosphatase in autoimmune disorders. The detailed protocols provided herein offer a foundation for researchers to further investigate the biological effects of **LTV-1** and to explore the development of next-generation LYP inhibitors.

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## References

- 1. LTV-1 | TargetMol [targetmol.com]
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